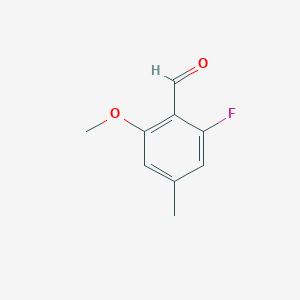

2-Fluoro-6-methoxy-4-methylbenzaldehyde

Description

Contextual Significance of Functionalized Benzaldehydes in Contemporary Synthetic Chemistry

Functionalized benzaldehydes are a class of organic compounds that serve as fundamental building blocks in modern synthetic chemistry. Their importance stems from the reactivity of the aldehyde group, which can participate in a wide array of chemical transformations, and the diverse functionalities that can be incorporated onto the benzene (B151609) ring. bldpharm.com These substitutions, which may include halogens, alkoxy groups, and alkyl chains, modulate the electronic properties and steric environment of the molecule, allowing chemists to fine-tune its reactivity and physical properties.

The strategic placement of functional groups is crucial. For instance, the introduction of a fluorine atom can significantly alter a molecule's metabolic stability and binding affinity, a strategy widely employed in medicinal chemistry to enhance the efficacy of drug candidates. Similarly, methoxy (B1213986) groups can influence reaction pathways and are common features in many biologically active compounds and natural products.

The versatility of functionalized benzaldehydes makes them indispensable precursors for the synthesis of a vast range of complex molecules, including:

Pharmaceuticals: They are key intermediates in the creation of therapeutic agents for treating a variety of diseases. chemicalbook.com

Agrochemicals: Their derivatives are used in the development of new herbicides and fungicides.

Advanced Materials: They are utilized in the synthesis of liquid crystals and specialized polymers.

The table below provides examples of how different functionalized benzaldehydes are used in synthesis.

| Functionalized Benzaldehyde (B42025) | Application / Use in Synthesis |

| 2-Fluoro-4-methoxybenzaldehyde | Used in the synthesis of inhibitors for phosphodiesterase 10A and in the preparation of fluorine-containing imidazoles. chemicalbook.com |

| 2-Chloro-6-methylbenzaldehyde | A building block for creating more complex substituted aromatic compounds. |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | A key starting material for the synthesis of various pharmaceuticals and polymers. |

| 4-(Trifluoromethyl)benzaldehyde | Used in the synthesis of liquid crystals and drug candidates containing the CF₃ group. |

Overview of the Research Landscape Pertaining to 2-Fluoro-6-methoxy-4-methylbenzaldehyde

Despite the broad academic interest in functionalized benzaldehydes, a review of the current scientific literature reveals a significant lack of dedicated research focused specifically on this compound. The compound is listed in chemical supplier catalogs and databases, identified by the CAS number 1362295-77-9, which confirms its existence and commercial availability. bldpharm.com However, published studies detailing its synthesis, reactivity, or application in academic or industrial research are not readily found in the public domain.

The PubChem database entry for this compound, for instance, provides predicted physicochemical properties but currently lists no associated literature or patent references. uni.lu This suggests that while the molecule is known, it has not been a subject of extensive academic inquiry or publication.

Research into structurally similar compounds, such as isomers like 2-Fluoro-4-methoxybenzaldehyde, is more common, often focusing on their utility in synthesizing heterocyclic compounds and potential therapeutic agents. chemicalbook.com Studies on other related molecules, such as 2-Fluoro-6-methylbenzaldehyde, are also available. sigmaaldrich.comscbt.com This body of work on analogous structures highlights the general research interest in fluorinated and methoxylated benzaldehyde derivatives but underscores the specific gap in knowledge for the 2-fluoro-6-methoxy-4-methyl substituted variant.

Physicochemical Properties of this compound The following data is based on predicted values from chemical databases.

| Property | Value |

| Molecular Formula | C₉H₉FO₂ uni.lu |

| Molecular Weight | 168.17 g/mol |

| Monoisotopic Mass | 168.05865 Da uni.lu |

| Predicted XlogP | 1.8 uni.lu |

| CAS Number | 1362295-77-9 bldpharm.com |

Scope and Objectives of Academic Inquiry into this compound Chemistry

Given the absence of detailed studies, the field is open for foundational research into the chemistry of this compound. Future academic inquiry would likely focus on several key areas.

First, the development and optimization of synthetic routes to produce the compound would be a primary objective. Research could explore various methods for introducing the specific arrangement of fluoro, methoxy, and methyl groups onto the benzaldehyde scaffold, aiming for high-yield, cost-effective, and scalable processes.

Second, a thorough investigation of its reactivity would be essential. This would involve exploring its participation in a range of canonical aldehyde reactions (e.g., Wittig, Grignard, aldol (B89426) condensation) to understand how the unique electronic and steric effects of its substituents influence reaction outcomes. The ortho-fluoro and ortho-methoxy groups, in particular, could impart unique reactivity profiles compared to other isomers.

Finally, a significant objective would be to explore its potential as a building block in medicinal and materials chemistry. Drawing parallels from similar fluorinated benzaldehydes, research could be directed toward synthesizing novel heterocyclic scaffolds or other complex molecules. The goal would be to assess their biological activity as potential drug candidates or to evaluate their properties for applications in materials science, leveraging the specific attributes conferred by the fluorine, methoxy, and methyl groups.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methoxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPWMRJQBISSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 6 Methoxy 4 Methylbenzaldehyde

Retrosynthetic Analysis Approaches for the 2-Fluoro-6-methoxy-4-methylbenzaldehyde Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". amazonaws.comchemistry.coach For this compound, several disconnection strategies can be envisioned, primarily focusing on the introduction of the aldehyde group and the strategic placement of the substituents on the aromatic ring.

A primary disconnection targets the aldehyde group (a C-C bond), suggesting a formylation reaction as the final step. This leads to a key precursor, 1-fluoro-3-methoxy-5-methylbenzene. This precursor simplifies the problem to the assembly of a trisubstituted benzene (B151609) ring, which is often more straightforward than direct formylation of a highly substituted ring.

Alternative disconnections could involve the C-F or C-O bonds. However, installing a fluorine atom or a methoxy (B1213986) group late in the synthesis can be challenging and may require harsh conditions or specialized reagents. Therefore, a strategy that begins with a precursor already containing these groups is often preferred.

Key Retrosynthetic Disconnections:

| Disconnection Point | Precursor | Corresponding Forward Reaction |

| Aldehyde C-C Bond | 1-Fluoro-3-methoxy-5-methylbenzene | Formylation (e.g., Vilsmeier-Haack, Gattermann, Duff reaction) |

| C-F Bond | 2-Hydroxy-6-methoxy-4-methylbenzaldehyde | Nucleophilic or Electrophilic Fluorination |

| C-O (methoxy) Bond | 2-Fluoro-6-hydroxy-4-methylbenzaldehyde | Williamson Ether Synthesis (Methylation) |

Conventional Synthetic Pathways to this compound

Conventional synthetic methods typically rely on a stepwise approach to introduce and modify functional groups on a pre-existing aromatic core.

Stepwise Functional Group Transformations in this compound Synthesis

The synthesis of polysubstituted benzaldehydes often involves a sequence of reactions to build the desired substitution pattern. A plausible conventional route to this compound would likely start from a simpler, commercially available substituted benzene derivative.

One potential pathway begins with 3-fluorophenol. The hydroxyl group can be protected, followed by bromination. A subsequent Grignard reagent formation and reaction with a formylating agent like dimethylformamide (DMF) would introduce the aldehyde group. google.com Deprotection would then yield a hydroxybenzaldehyde intermediate. The final step would be the methylation of the hydroxyl group to a methoxy group. The regioselectivity of the bromination and formylation steps would be crucial for the success of this pathway.

Another approach could involve the formylation of 1-fluoro-3-methoxy-5-methylbenzene. Several classic named reactions can be employed for this purpose, such as the Vilsmeier-Haack reaction (using DMF and phosphoryl chloride), the Gattermann reaction (using hydrogen cyanide and a Lewis acid), or the Duff reaction (using hexamethylenetetramine). The electronic nature of the fluoro and methoxy groups will direct the position of the incoming aldehyde group.

Precursors and Starting Materials Utilized in this compound Preparation

The selection of appropriate starting materials is critical for an efficient synthesis. Based on the retrosynthetic analysis, the most logical precursor is 1-fluoro-3-methoxy-5-methylbenzene . This compound contains the core trisubstituted aromatic ring with the correct arrangement of the fluoro, methoxy, and methyl groups. Other potential starting materials could include derivatives of m-fluorotoluene or 3-fluoro-5-methylanisole.

Table of Potential Precursors:

| Precursor Name | CAS Number | Molecular Formula |

| 1-Fluoro-3-methoxy-5-methylbenzene | 160911-11-5 | C₈H₉FO |

| m-Fluorotoluene | 352-70-5 | C₇H₇F |

| 3-Fluoroanisole | 456-49-5 | C₇H₇FO |

Advanced and Catalytic Strategies for this compound Construction

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules, often employing catalytic systems to achieve high selectivity and yield.

Transition Metal-Catalyzed Coupling Reactions Relevant to this compound Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While perhaps not the most direct route to the target molecule, these methods could be employed to construct the key precursor, 1-fluoro-3-methoxy-5-methylbenzene. For instance, a Suzuki or Stille coupling could be used to introduce the methyl group to a suitably functionalized difluoro- or dihalomethoxybenzene derivative.

More directly related to the final step, recent advances have shown the synthesis of substituted benzaldehydes through one-pot reduction/cross-coupling procedures. rug.nlresearchgate.net These methods can involve the use of a latent aldehyde, which is unmasked after a cross-coupling reaction. rug.nlresearchgate.net Additionally, palladium-catalyzed C-H functionalization cascades have been developed for the direct synthesis of fluorenones from benzaldehydes and aryl iodides, showcasing the potential of modern catalysis in complex aldehyde synthesis. acs.org

Chemo- and Regioselective Methodologies for Directing Functionalization in this compound Formation

Achieving the correct regiochemistry—the specific placement of the aldehyde group at the C1 position—is a significant challenge in the synthesis of this compound. The directing effects of the existing substituents (fluoro, methoxy, and methyl groups) on the aromatic ring play a crucial role in electrophilic aromatic substitution reactions like formylation.

The methoxy group is a strong activating and ortho-, para-directing group, while the fluoro and methyl groups are also ortho-, para-directing, though the effect of fluorine is more complex due to its high electronegativity. The interplay of these directing effects would need to be carefully considered to favor formylation at the desired position. Ortho-lithiation is a powerful technique for achieving regioselective functionalization. In this strategy, a directing group (like the methoxy group) directs a strong base to deprotonate the adjacent ortho position. The resulting organolithium species can then be quenched with an electrophile like DMF to install the aldehyde group with high precision.

Evaluation of Synthetic Efficiencies and Sustainability in this compound Production

Potential Synthetic Pathways:

Ortho-Formylation of a Phenolic Precursor: A plausible route involves the ortho-formylation of 3-fluoro-5-methylphenol, followed by methylation of the hydroxyl group. The Duff reaction or the Rieche formylation are classical examples, but a more modern and selective method is the Casiraghi-Skattebøl formylation, which uses paraformaldehyde and a magnesium chloride-triethylamine base system. orgsyn.orgmdma.ch This method is known for its high regioselectivity for the position ortho to the hydroxyl group. mdma.ch

Formylation of an Anisole Derivative: An alternative approach starts with a pre-formed anisole, such as 1-fluoro-3-methoxy-5-methylbenzene. This substrate could be formylated using various methods, including the Vilsmeier-Haack reaction (using DMF and POCl₃) or Friedel-Crafts type formylations. jst.go.jp Formylation of fluorine-containing aromatics can be achieved with reagents like dichloromethyl methyl ether in the presence of a Lewis acid such as TiCl₄ or FeCl₃. jst.go.jp

Multi-step Synthesis from a Toluene Derivative: A longer route could begin with 3-fluoro-5-methoxytoluene. This pathway would involve the bromination of the methyl group, followed by conversion to the aldehyde. For instance, bromination with N-bromosuccinimide (NBS) would yield a benzyl (B1604629) bromide, which can then be oxidized to the aldehyde using various methods, such as the Sommelet reaction or by hydrolysis using dimethyl sulfoxide (B87167) (DMSO) (Kornblum oxidation).

Comparative Evaluation of Synthetic Routes

The efficiency and sustainability of these hypothetical routes can be qualitatively and quantitatively compared. The following table provides an analysis based on key green chemistry metrics.

| Metric | Route 1: Ortho-Formylation of Phenol | Route 2: Formylation of Anisole | Route 3: Multi-step from Toluene |

| Atom Economy | Moderate. The use of paraformaldehyde is efficient, but the base (triethylamine) and salt (MgCl₂) are used in stoichiometric or excess amounts, generating significant waste. | Moderate to Low. Vilsmeier-Haack reagents (DMF, POCl₃) or Friedel-Crafts catalysts (e.g., AlCl₃) are used stoichiometrically and are not incorporated into the final product, leading to lower atom economy. | Low. This multi-step synthesis involves bromination and oxidation steps, each with its own reagents and byproducts, leading to a cumulative decrease in atom economy. |

| Reagent & Solvent Toxicity | High. Acetonitrile (B52724) or THF are common solvents. mdma.ch Triethylamine (B128534) is a hazardous base. Paraformaldehyde is a source of formaldehyde. | High. POCl₃ is highly corrosive and reacts violently with water. Chlorinated solvents are often used. Lewis acids can be toxic and require careful handling. | High. NBS is an irritant. Solvents like carbon tetrachloride are often used for radical brominations but are highly toxic and ozone-depleting. DMSO is a relatively benign solvent. |

| Energy Consumption | Moderate. Reactions are often conducted at reflux temperatures for several hours. mdma.ch | Moderate to High. Friedel-Crafts and Vilsmeier-Haack reactions can be exothermic and may require careful temperature control, while others require heating. | High. The multi-step nature, involving heating for bromination and subsequent oxidation/hydrolysis, leads to higher overall energy consumption. |

| E-Factor / PMI | High. The mass of waste generated from solvents, base, and salts would likely be significant compared to the product mass. | Very High. The use of stoichiometric Lewis acids or Vilsmeier reagents and the necessary aqueous work-ups to remove them contribute to a very high E-factor. | Very High. Each step contributes to the total waste stream, including solvents, byproducts from bromination (e.g., succinimide), and oxidation reagents. |

| Overall Yield & Selectivity | Potentially High. Ortho-formylation of phenols can be highly regioselective and provide good to excellent yields. orgsyn.orgmdma.ch The subsequent methylation step is typically high-yielding. | Variable. Selectivity can be an issue with multiple potential formylation sites, although the directing effects of the existing substituents would favor the desired isomer. Yields can be moderate to good. | Moderate. Overall yield would be the product of the yields of each step, which is often lower than a more convergent synthesis. |

Detailed Research Findings and Sustainability Considerations

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also sustainable. For the synthesis of this compound, this involves minimizing hazardous reagents and waste streams.

Improving the Formylation Step: The Casiraghi-Skattebøl formylation (Route 1) is generally considered an improvement over older methods due to its milder conditions and avoidance of highly toxic reagents like HMPTA. mdma.ch However, the large quantities of triethylamine and magnesium chloride still present a sustainability challenge in terms of waste. Research into catalytic versions of this reaction could significantly improve its green profile.

Avoiding Hazardous Reagents: Routes involving Vilsmeier-Haack or Friedel-Crafts reagents (Route 2) are less favorable from a sustainability standpoint. These reactions generate corrosive and often toxic waste that requires neutralization and disposal. The use of safer, solid acid catalysts could be a greener alternative, although their efficacy for this specific transformation would need to be investigated.

Chemical Reactivity and Mechanistic Transformations of 2 Fluoro 6 Methoxy 4 Methylbenzaldehyde

Reactions Involving the Aldehyde Functionality of 2-Fluoro-6-methoxy-4-methylbenzaldehyde

The aldehyde group is a primary site of reactivity in this compound, participating in nucleophilic additions, oxidation-reduction reactions, and condensations.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by various nucleophiles. youtube.com This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol. youtube.com Common nucleophiles include organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents, as well as hydrides and cyanide ions. youtube.commasterorganicchemistry.com

The reaction of this compound with a Grignard reagent, for instance, would be expected to produce a secondary alcohol. However, the reactivity in such additions is subject to steric and electronic effects. The presence of two ortho substituents, the fluoro and methoxy (B1213986) groups, creates significant steric hindrance around the carbonyl center, which may impede the approach of bulky nucleophiles. Electronically, the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, while the electron-donating methoxy group partially mitigates this effect.

It is noteworthy that the preparation of Grignard reagents from organofluorine compounds can be challenging due to the strength of the C-F bond, and such reagents have sometimes shown low reactivity towards carbonyl compounds. nih.gov

| Nucleophile Type | Reagent Example | Expected Product with this compound |

|---|---|---|

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 1-(2-Fluoro-6-methoxy-4-methylphenyl)ethanol |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | (2-Fluoro-6-methoxy-4-methylphenyl)methanol |

| Cyanide | Hydrogen cyanide (HCN) | 2-Hydroxy-2-(2-fluoro-6-methoxy-4-methylphenyl)acetonitrile |

Oxidation and Reduction Pathways of this compound

The aldehyde functionality of this compound can be readily oxidized or reduced.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, yielding 2-Fluoro-6-methoxy-4-methylbenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. In some contexts, such as nucleophilic aromatic substitution reactions carried out in dimethyl sulfoxide (B87167) (DMSO), benzaldehydes can undergo oxidation as a side reaction. researchgate.net

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (2-Fluoro-6-methoxy-4-methylphenyl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this purpose, converting aldehydes and ketones to alcohols. youtube.com

| Transformation | Reagent Class | Common Reagents | Product |

|---|---|---|---|

| Oxidation | Strong Oxidants | KMnO₄, CrO₃, Ag₂O | 2-Fluoro-6-methoxy-4-methylbenzoic acid |

| Reduction | Hydride Reagents | NaBH₄, LiAlH₄ | (2-Fluoro-6-methoxy-4-methylphenyl)methanol |

Condensation and Imine Formation Reactions with this compound

The aldehyde group serves as an electrophile in condensation reactions, leading to the formation of new carbon-carbon bonds. A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction typically results in an α,β-unsaturated product after dehydration. sigmaaldrich.com Studies on various fluorobenzaldehydes have shown their successful participation in Knoevenagel condensations with reagents like malononitrile, sometimes conducted under mechanochemical (ball-milling) conditions, even without a catalyst. beilstein-journals.orgresearchgate.net

Another key reaction is the formation of imines (or Schiff bases) through condensation with primary amines. This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com The stability of the hemiaminal and the final imine can be influenced by the electronic nature of the substituents on the benzaldehyde (B42025). mdpi.com

| Reaction Type | Reactant Partner | Key Intermediate | Final Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | Aldol-type adduct | α,β-Unsaturated dinitrile |

| Imine (Schiff Base) Formation | Primary Amine (R-NH₂) | Hemiaminal | Imine |

Aromatic Reactivity of the this compound Core

The substituents on the aromatic ring govern its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns Dictated by Substituents on this compound

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of this reaction are controlled by the existing substituents. In this compound, the directing effects of the four substituents must be considered collectively. The available positions for substitution are C3 and C5.

-OCH₃ (at C6): A strongly activating, ortho, para-director. It strongly promotes substitution at its ortho (C5) and para (C3) positions.

-CH₃ (at C4): An activating, ortho, para-director. It directs incoming electrophiles to its ortho positions (C3 and C5).

-F (at C2): A deactivating, ortho, para-director. It directs towards its ortho (C3) and para (C5) positions.

-CHO (at C1): A deactivating, meta-director. It directs towards its meta positions (C3 and C5).

Remarkably, all four groups, despite their differing electronic properties, direct incoming electrophiles to the same two positions: C3 and C5. The powerful activating effects of the methoxy and methyl groups suggest that the ring is sufficiently reactive to undergo EAS, with substitution occurring exclusively at these positions.

| Substituent | Position | Electronic Effect | Directing Influence | Target Positions |

|---|---|---|---|---|

| -CHO | 1 | Deactivating | Meta | C3, C5 |

| -F | 2 | Deactivating | Ortho, Para | C3, C5 |

| -CH₃ | 4 | Activating | Ortho, Para | C3, C5 |

| -OCH₃ | 6 | Activating | Ortho, Para | C3, C5 |

Nucleophilic Aromatic Substitution on the Fluorine-Bearing Ring of this compound

Nucleophilic aromatic substitution (SNAr) allows for the displacement of a leaving group (like fluorine) from an activated aromatic ring. Activation is provided by strong electron-withdrawing groups (EWGs) located ortho and/or para to the leaving group.

In this compound, the fluorine atom at C2 is the potential leaving group. Its reactivity in SNAr is influenced by a combination of activating and deactivating factors:

Activating Group: The aldehyde group (-CHO) at the ortho position (C1) is a strong EWG and strongly activates the ring for nucleophilic attack at C2.

Deactivating Groups: The methoxy group (-OCH₃) at the other ortho position (C6) and the methyl group (-CH₃) at the para position (C4) are electron-donating. These groups counteract the activation provided by the aldehyde, making the ring less susceptible to SNAr than a ring bearing only EWGs.

Despite the presence of deactivating groups, SNAr reactions on fluoroarenes bearing activating aldehyde groups are known to occur. For instance, the fluorine atom in 4-fluorobenzaldehyde (B137897) can be displaced by nucleophiles. walisongo.ac.id Furthermore, studies have shown that even with a deactivating methoxy group present, SNAr can proceed, suggesting that the activation by the ortho-aldehyde in this compound could be sufficient to enable the displacement of the fluorine by strong nucleophiles under appropriate conditions. orgsyn.orgacgpubs.org

Mechanistic Studies of Key Reactions Involving this compound

Detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature. However, by examining the reactivity of similarly substituted benzaldehydes, we can infer the likely mechanistic pathways for this compound. The electronic properties of the fluoro, methoxy, and methyl substituents play a crucial role in dictating the reactivity of the aldehyde functional group and the aromatic ring.

The aldehyde group is characteristically electrophilic at the carbonyl carbon and is susceptible to nucleophilic attack. This process typically involves the formation of a tetrahedral intermediate. The stability of this intermediate and the transition state leading to it are influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the ortho-fluoro and ortho-methoxy groups exert significant electronic and steric effects.

Nucleophilic Addition Reactions:

One of the most fundamental reactions of aldehydes is nucleophilic addition. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated to yield the final product. For substituted benzaldehydes, the rate of this reaction is sensitive to the electronic nature of the ring substituents.

While specific kinetic data for this compound is unavailable, studies on other substituted benzaldehydes in reactions like cyanohydrin formation have utilized kinetic isotope effects (KIEs) to probe the transition state structure. For instance, α-secondary deuterium (B1214612) KIEs (kH/kD) for the addition of cyanide to various benzaldehydes have been measured to be between 1.15 and 1.20. google.com These values, being close to the theoretical maximum for the formation of a tetrahedral carbon, suggest that the transition state is late, with the rehybridization from sp² to sp³ at the carbonyl carbon being nearly complete. google.com It is plausible that this compound would exhibit a similar late transition state in nucleophilic addition reactions.

Table 1: Predicted Mechanistic Features of Nucleophilic Addition to this compound (Based on Analogous Systems)

| Reaction Type | Key Mechanistic Feature | Expected Influence of Substituents | Predicted Kinetic Isotope Effect (kH/kD) |

| Cyanohydrin Formation | Late transition state with significant sp³ character at the carbonyl carbon. | The electron-withdrawing fluorine atom likely enhances the electrophilicity of the carbonyl carbon, while the methoxy and methyl groups may have competing electronic and steric effects. | ~1.15 - 1.20 |

| Grignard Reaction | Formation of a magnesium alkoxide intermediate. | Steric hindrance from the ortho-substituents could influence the rate of attack. | Not typically measured for this reaction. |

Condensation Reactions:

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens, like this compound) and a ketone or another aldehyde with α-hydrogens. The mechanism involves the deprotonation of the enolizable carbonyl compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde derivative. This is followed by dehydration to yield an α,β-unsaturated carbonyl compound.

In the context of this compound, the electrophilicity of the carbonyl carbon is a key factor. The ortho-fluoro substituent, being electron-withdrawing, would increase the reactivity of the aldehyde towards nucleophilic attack by the enolate.

Nucleophilic Aromatic Substitution (SNAr):

In some instances, particularly with highly activated aromatic rings and strong nucleophiles, the fluorine atom on the ring could be susceptible to nucleophilic aromatic substitution. Research on the synthesis of chalcone (B49325) derivatives from fluorine-substituted benzaldehydes has shown that under basic conditions with methanol (B129727) as a solvent, a competing SNAr reaction can occur where a methoxy group displaces a fluorine atom. This reaction is facilitated by the electron-withdrawing aldehyde group, which stabilizes the negatively charged Meisenheimer intermediate. For this compound, while the fluorine is at an activated position (ortho to the aldehyde), the presence of the adjacent methoxy group might sterically hinder the approach of a nucleophile.

Design, Synthesis, and Characterization of Derivatives and Analogues of 2 Fluoro 6 Methoxy 4 Methylbenzaldehyde

Strategies for Structural Modification of the 2-Fluoro-6-methoxy-4-methylbenzaldehyde Skeleton

Structural modification of the this compound scaffold can be approached through several distinct strategies, targeting its primary functional groups and the aromatic ring itself. These modifications are crucial for creating a library of related compounds for further study.

Key strategies include:

Reactions at the Aldehyde Group: The aldehyde is the most reactive site for a wide range of transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) or Claisen-Schmidt condensations. nih.govacgpubs.org These reactions allow for the extension of the carbon chain and the introduction of diverse functional groups.

Modification of Ring Substituents: The existing methoxy (B1213986) and methyl groups can be altered. For instance, the methoxy group can be demethylated to a phenol, which can then be re-alkylated to introduce different alkoxy groups. The methyl group could potentially be halogenated or oxidized under specific conditions.

Aromatic Ring Substitution: Although the ring is already substituted, further electrophilic or nucleophilic aromatic substitution (SNAr) can be explored. The directing effects of the existing fluorine, methoxy, and methyl groups will determine the position of any new substituent. For example, in systems with multiple fluorine atoms, SNAr reactions are a viable pathway to introduce nucleophiles like methoxide. acgpubs.org

Halogen Exchange or Addition: The fluorine atom can be a site for modification, although its stability on the aromatic ring is high. More commonly, additional halogen atoms can be introduced onto the ring using standard halogenation methods to create poly-halogenated analogues.

Synthesis of Halogenated and Alkoxy-Substituted Analogues of this compound

Expanding the library of analogues often involves the synthesis of derivatives with altered halogen or alkoxy substitution patterns on the aromatic ring.

Halogenated Analogues: The synthesis of additional halogenated analogues can be achieved through electrophilic aromatic halogenation. However, the regioselectivity is dictated by the combined directing effects of the existing substituents. A more general and widely applicable method for preparing specific halobenzaldehydes involves the conversion of a corresponding aromatic amine into an aldehyde. orgsyn.org This multi-step process typically proceeds through the diazotization of the aniline (B41778) derivative, followed by a Sandmeyer-type reaction or a related transformation to introduce the aldehyde functionality. orgsyn.org This approach allows for precise placement of halogen substituents based on the synthesis of the initial halogenated aniline precursor.

Alkoxy-Substituted Analogues: The introduction of new alkoxy groups can be accomplished through nucleophilic aromatic substitution (SNAr), particularly on rings activated by strongly electron-withdrawing groups. In a study on the synthesis of fluorinated chalcones, it was observed that when di- and tri-fluorinated benzaldehydes were reacted under basic methanolic conditions, a methoxy group could displace a fluorine atom at the para position. acgpubs.org This SNAr reaction is facilitated by the activation provided by the additional fluorine atoms and the aldehyde group. acgpubs.org Another powerful method for introducing methoxy groups is the Ullman condensation, which involves the copper-catalyzed reaction of an aryl halide with sodium methoxide. orgsyn.org This method is effective for creating methoxy-substituted aromatic compounds from their iodo- or bromo-precursors. orgsyn.org

Table 1: Selected Synthetic Methods for Analogue Preparation

| Analogue Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Halogenated | From Aromatic Amine | NaNO₂, HCl; followed by formaldoxime/H₂SO₄ | orgsyn.org |

| Alkoxy-Substituted | Nucleophilic Aromatic Substitution (SNAr) | KOH, MeOH | acgpubs.org |

Derivatization at the Aldehyde Group to Form Functionalized Compounds from this compound

The aldehyde functional group is a cornerstone for building molecular complexity. A variety of chemical transformations can be applied to convert this compound into more complex, functionalized molecules.

Condensation Reactions: The Claisen-Schmidt condensation is a classic method for forming chalcones (1,3-diaryl-2-propenones). This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with a benzaldehyde (B42025). acgpubs.org For example, reacting this compound with an appropriate acetophenone derivative in the presence of potassium hydroxide (B78521) would yield a corresponding chalcone (B49325), a scaffold present in many biologically active molecules. acgpubs.org

Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is a highly efficient method for converting aldehydes into alkenes with excellent control over the geometry of the resulting double bond. nih.gov This reaction uses a stabilized phosphonate (B1237965) ylide, which reacts with the aldehyde to form an alkene and a water-soluble phosphate (B84403) byproduct. nih.gov This strategy could be used to synthesize various styrenyl derivatives from the parent aldehyde.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-6-methoxy-4-methyl-benzoic acid. uni.lu This transformation opens up access to a new class of derivatives, including esters, amides, and acid chlorides. For example, the related compound 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide is synthesized from its corresponding carboxylic acid. sigmaaldrich.com

Reductive Amination: The aldehyde can be converted into an amine through reductive amination. This involves the initial formation of an imine by reaction with a primary or secondary amine, followed by reduction of the imine in situ using a reducing agent like sodium borohydride (B1222165).

Heterocycle Formation: Substituted benzaldehydes are key starting materials for the synthesis of various heterocyclic systems. For instance, a related compound, 2-fluoro-4-methoxybenzaldehyde, is used in the preparation of fluorine-containing 2,4,5-trisubstituted imidazoles. sigmaaldrich.com

Table 2: Examples of Derivatization Reactions at the Aldehyde Group

| Reaction Type | Product Class | Key Reagents | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Chalcones | Acetophenone, KOH | acgpubs.org |

| Horner-Wadsworth-Emmons | Alkenes | Phosphonate ylide | nih.gov |

| Oxidation | Carboxylic Acids | Standard oxidants (e.g., KMnO₄, CrO₃) | uni.lu |

Stereochemical Considerations in the Synthesis of Chiral Derivatives Originating from this compound (if applicable)

The aldehyde carbon atom in this compound is prochiral. Nucleophilic addition to the carbonyl group, such as in a Grignard reaction or the addition of an organolithium reagent, generates a new chiral center at the benzylic position, resulting in a racemic mixture of secondary alcohols unless a stereoselective method is employed.

Achieving stereocontrol in such reactions is a significant objective in modern organic synthesis. Strategies to achieve this include:

Use of Chiral Catalysts: Asymmetric reduction of the aldehyde or asymmetric addition of nucleophiles can be achieved using chiral catalysts, such as those based on transition metals complexed with chiral ligands.

Substrate-Controlled Diastereoselective Reactions: In more complex syntheses, existing chiral centers in the reacting partner can direct the stereochemical outcome of the addition to the aldehyde. A study on the synthesis of tetrahydropyran-4-ones demonstrated that the addition of Gilman or Grignard reagents to a chiral dihydropyranone system occurred with high stereoselectivity, with the Michael donors attacking preferentially from the axial direction. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to a reacting partner can guide the reaction to favor one stereoisomer. The auxiliary is then cleaved in a subsequent step. The Strecker synthesis of amino acids, for instance, can be made stereoselective by using a chiral amine. google.com

While specific examples involving the direct stereoselective derivatization of this compound are not detailed in the provided literature, these general principles are directly applicable for the synthesis of enantiomerically enriched or pure derivatives.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is governed by the electronic and steric effects of its substituents.

Reactivity in SNAr: The influence of fluorine substituents on reactivity is clearly demonstrated in nucleophilic aromatic substitution (SNAr) reactions. A study on chalcone synthesis found that benzaldehydes with multiple fluorine atoms were susceptible to substitution of a fluorine by a methoxy group under basic conditions. acgpubs.org This highlights that increasing the fluorine substitution pattern activates the aromatic ring towards nucleophilic attack, a principle that can be used to design further synthetic transformations.

Steric Effects: The ortho-substituents (fluorine and methoxy) flank the aldehyde group. This steric hindrance can influence the approach of bulky nucleophiles to the carbonyl carbon, potentially affecting reaction rates and, in some cases, the stereochemical outcome of additions.

Conformational Influence: The introduction of fluoro and methoxy groups can impart specific conformational preferences in derivatives. In a study of modified ribonucleotides, a 4'-OMe substituent was found to create a conformational bias due to intramolecular hydrogen bonding and hyperconjugation effects, which in turn influenced molecular stability. nih.gov Similar intramolecular interactions could occur in derivatives of this compound, influencing their three-dimensional structure and properties. The graduated reactivity of different halogens in addition products also allows for subsequent regioselective modifications. researchgate.net

Table 3: Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Fluoro | 2 | Strong -I, Weak +M | Increases electrophilicity of aldehyde; activates for SNAr |

| Methoxy | 6 | Strong +M, Weak -I | Donates electron density to the ring; may decrease aldehyde reactivity slightly compared to an unsubstituted aldehyde |

| Methyl | 4 | Weak +I, Hyperconjugation | Weakly donates electron density to the ring |

Advanced Applications of 2 Fluoro 6 Methoxy 4 Methylbenzaldehyde in Organic Synthesis

2-Fluoro-6-methoxy-4-methylbenzaldehyde as a Crucial Building Block for Complex Organic Scaffolds

The primary utility of this compound lies in its role as a precursor for constructing complex molecular frameworks, particularly heterocyclic systems of medicinal importance. The aldehyde functionality serves as a key electrophilic site, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Research has shown that substituted benzaldehydes are fundamental in synthesizing a variety of bioactive scaffolds. For instance, fluorinated benzaldehydes are routinely used as starting materials in the synthesis of kinase inhibitors, which are a critical class of drugs in oncology. mdpi.comacs.orged.ac.uk The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. researchgate.netrsc.org Similarly, methoxy-substituted aldehydes are precursors to anticancer agents, such as salicylaldehyde (B1680747) benzoylhydrazones, where the methoxy (B1213986) group can significantly influence antiproliferative activity. mdpi.com

This compound is an ideal candidate for such syntheses. It can readily participate in condensation reactions with amines, hydrazines, or active methylene (B1212753) compounds to generate a diverse array of complex structures. For example, reaction with an o-phenylenediamine (B120857) derivative could lead to the formation of a substituted benzimidazole, a privileged scaffold in medicinal chemistry. mdpi.commdpi.com The specific substitution pattern of the aldehyde would be directly incorporated into the final product, influencing its pharmacological profile.

The table below outlines potential reactions where this aldehyde could serve as a key building block for important organic scaffolds.

| Reaction Type | Reactant Partner | Resulting Scaffold | Potential Application |

| Pictet-Spengler Reaction | Tryptamine derivative | Tetrahydro-β-carboline | Neurological agents, enzyme inhibitors |

| Wittig Reaction | Phosphonium ylide | Substituted stilbene (B7821643) | Optical materials, pharmaceutical intermediates |

| Hantzsch Dihydropyridine Synthesis | β-ketoester, Ammonia | Dihydropyridine | Calcium channel blockers |

| Benzimidazole Synthesis | o-Phenylenediamine | Substituted benzimidazole | Kinase inhibitors, antimicrobial agents mdpi.commdpi.com |

| Schiff Base Formation | Primary amine/hydrazine | Imine/Hydrazone | Ligands, anticancer agents mdpi.com |

These examples highlight the aldehyde's potential to introduce a precisely functionalized aromatic ring into larger, more intricate molecular architectures.

Role in the Synthesis of Precursors for Natural Products

While direct use of this compound in the total synthesis of a known natural product is not widely documented, its structural motifs are relevant to the synthesis of natural product analogues. Many natural products contain highly substituted aromatic rings. The ability to synthesize complex aromatic building blocks is therefore essential for creating synthetic derivatives that may possess improved potency, selectivity, or pharmacokinetic properties compared to their natural counterparts.

The aldehyde could be employed to construct a key fragment of a synthetic analogue. For example, its reaction via a Stobbe condensation with a succinate (B1194679) ester could yield a complex substituted acid-ester, which serves as a precursor to lignan-type structures. ijrbat.in Although not a direct synthesis of a natural product, this demonstrates its utility in accessing core structures found in nature.

Furthermore, the synthesis of fragrance molecules, which are often inspired by or derived from natural sources, relies on functionalized aldehydes. For example, 6-Methoxy-2,6-dimethylheptanal is a fragrance ingredient whose synthesis can start from natural precursors like citronellene. ebyu.edu.tr By analogy, this compound represents a specialized aromatic building block that could be used to create novel, unnatural fragrance compounds or other fine chemicals.

Utilization in the Development of Advanced Organic Materials (e.g., polymers, optical materials, dyes)

The unique electronic properties conferred by the fluoro and methoxy groups make this compound an attractive component for advanced organic materials. Fluorinated organic compounds are increasingly used in materials science to tune properties such as thermal stability, oxidative resistance, and photophysical characteristics. researchgate.net

A significant application lies in the synthesis of fluorophores. Fluorinated benzaldehydes can be incorporated into dye scaffolds, such as BODIPY (boron-dipyrromethene) dyes, through condensation reactions like the Knoevenagel condensation. nih.gov The introduction of the fluorinated aryl group can modify the dye's absorption and emission wavelengths, quantum yield, and photostability. The presence of both an electron-withdrawing fluorine and an electron-donating methoxy group on the same ring in this compound could create a "push-pull" electronic system, which is a common design strategy for creating dyes with strong intramolecular charge-transfer characteristics, leading to interesting optical properties.

The table below details the potential impact of incorporating this aldehyde into different classes of organic materials.

| Material Class | Synthetic Route | Role of the Aldehyde | Potential Property Enhancement |

| Fluorophores (Dyes) | Knoevenagel Condensation | Forms part of the conjugated system | Tuned emission/absorption, increased photostability nih.gov |

| Polymers | Polycondensation | Acts as a monomer or chain-end modifier | Increased thermal stability, modified refractive index |

| Liquid Crystals | Schiff base formation | Forms the core mesogenic unit | Altered phase transition temperatures, modified dielectric anisotropy |

Application in the Construction of Ligands and Catalysts

The development of new ligands is crucial for advancing transition-metal catalysis. The electronic and steric properties of a ligand dictate the reactivity and selectivity of the metal center it coordinates. This compound can serve as a starting point for synthesizing sophisticated ligands.

A common strategy involves converting the aldehyde into a Schiff base by condensation with a suitable amine (e.g., a chiral amine or a diamine). The resulting imine can act as a ligand itself or be further modified. The fluorine and methoxy substituents on the aromatic ring would electronically influence the nitrogen atom of the imine, thereby modulating the electron-donating ability of the ligand. This fine-tuning can have a profound impact on the catalytic activity of a coordinated metal.

For example, a ligand derived from this aldehyde could be used in asymmetric catalysis, where subtle changes in the ligand's structure can lead to significant differences in the enantioselectivity of a reaction. The steric bulk of the ortho-fluoro and ortho-methoxy groups could create a specific chiral pocket around a metal center, influencing the approach of substrates.

Green Chemistry Principles Applied to the Synthetic Utility of this compound

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. ed.ac.ukmdpi.com The synthetic transformations involving this compound can be designed to align with these principles.

Several green methodologies have been developed for reactions involving substituted benzaldehydes:

Solvent-Free Reactions: Stobbe condensations, which are valuable for C-C bond formation, can be performed under solvent-free conditions using a solid base, drastically reducing organic solvent waste. ijrbat.in This approach could be directly applied to the reaction of this compound with succinic esters.

Use of Greener Solvents: The synthesis of benzimidazoles from aldehydes and o-phenylenediamines has been successfully carried out in deep eutectic solvents (DES) or ionic liquids. mdpi.comnih.gov These solvents are often biodegradable and have low volatility, offering a safer alternative to traditional organic solvents. Such a system could be employed for creating complex heterocyclic scaffolds from the target aldehyde.

Aqueous Phase Synthesis: The Wittig reaction, a cornerstone of alkene synthesis, has been adapted to run in aqueous media, sometimes without any organic solvent, simplifying workup and minimizing environmental impact. researchgate.net This would be a green method for converting this compound into its corresponding stilbene derivatives.

By applying these modern synthetic methods, the utility of this compound as a building block can be enhanced in an environmentally responsible manner.

Computational and Theoretical Investigations of 2 Fluoro 6 Methoxy 4 Methylbenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Properties of 2-Fluoro-6-methoxy-4-methylbenzaldehyde

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic nature of substituted benzaldehydes. nih.govnih.gov Methods such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute a wide range of electronic properties. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, establishing the molecule's three-dimensional structure.

From the optimized geometry, various electronic properties can be determined. The molecular dipole moment, a measure of charge polarity, and the polarizability, which describes the molecule's response to an external electric field, are key outputs. mdpi.comnorthwestern.edu Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecular surface. nih.govmdpi.com These maps use a color scale to indicate electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a visual guide to the molecule's reactive sites. mdpi.com

Table 1: Representative Electronic Properties Calculated for a Substituted Benzaldehyde (B42025) using DFT/B3LYP (Note: Data is representative of typical calculations for analogous compounds.)

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

Conformational Analysis and Energy Landscapes of this compound

The presence of bulky or electronically interactive substituents ortho to the aldehyde group, such as the fluoro and methoxy (B1213986) groups in this compound, necessitates a thorough conformational analysis. The orientation of the aldehyde group relative to the aromatic ring and its adjacent substituents can significantly impact the molecule's properties and reactivity.

Computational methods are used to explore the potential energy surface of the molecule by systematically rotating key dihedral angles, primarily the C(aryl)-C(aldehyde) bond. tandfonline.com This analysis helps identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For ortho-substituted benzaldehydes, two primary planar conformations are often considered: a 'trans' conformer, where the aldehyde's C=O bond points away from the substituent, and a 'cis' conformer, where it points towards the substituent. tandfonline.comrsc.org

In a molecule with two different ortho substituents like this compound, four planar or near-planar conformers are possible. The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions (such as dipole-dipole interactions or intramolecular hydrogen bonding). researchgate.net For instance, steric repulsion between a large ortho-substituent and the aldehyde group can force the aldehyde out of the plane of the benzene (B151609) ring, resulting in a non-planar ground state. researchgate.netimperial.ac.uk The construction of a conformational free energy landscape provides a comprehensive map of all possible shapes of the molecule and their relative energies, revealing the most populated conformations under given conditions. acs.orgrsc.org

Table 2: Illustrative Conformational Energy Profile for an Ortho-Substituted Benzaldehyde (Note: Values are for illustrative purposes to show relative stabilities.)

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| O-trans (F), O-cis (OMe) | ~180° | 0.00 | 75 |

| O-cis (F), O-trans (OMe) | ~0° | 0.85 | 20 |

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org For transformations involving this compound, such as oxidation, reduction, or nucleophilic addition, DFT calculations can map out the entire reaction pathway. acs.org

By modeling the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. researchgate.net The Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state, can be calculated to predict the reaction rate and feasibility. researchgate.net A lower activation energy corresponds to a faster reaction.

For example, in the nucleophilic addition to the carbonyl carbon, computational models can determine whether the reaction proceeds through a concerted or stepwise mechanism. They can also explain the origins of stereoselectivity or regioselectivity by comparing the activation energies of competing pathways. researchgate.netresearchgate.net These studies provide a molecular-level understanding of bond-breaking and bond-forming processes that is often difficult to obtain through experimental means alone.

Molecular Modeling Studies on Intermolecular Interactions Involving this compound (e.g., solvent effects, self-association)

The behavior of this compound in condensed phases is governed by its intermolecular interactions. Molecular modeling techniques are used to study these non-covalent forces, which include hydrogen bonds, dipole-dipole interactions, and London dispersion forces. acs.orgacs.org

In the solid state, these interactions dictate the crystal packing arrangement. Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular contacts within a crystal, providing a "fingerprint" of the packing environment. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can further be used to analyze the electron density at critical points between atoms, characterizing the strength and nature of specific interactions like weak C-H···O or C-H···F hydrogen bonds.

Solvent effects are commonly modeled using either explicit methods, where individual solvent molecules are included in the calculation, or implicit continuum models (like the Polarizable Continuum Model, PCM), where the solvent is treated as a uniform medium with a specific dielectric constant. researchgate.netresearchgate.net These models help predict how the solvent influences conformational equilibria and reaction rates. Molecular docking simulations can also be employed to study how the molecule might bind to the active site of a biological target, such as an enzyme, providing insights into its potential pharmacological activity by analyzing interactions like hydrogen bonding and hydrophobic contacts. nih.gov

Table 3: Common Intermolecular Interactions and Computational Methods for Their Study

| Interaction Type | Description | Computational Method |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction involving H and an electronegative atom (O, F). | DFT, QTAIM, NCI Plot |

| Dipole-Dipole | Attraction between permanent dipoles of polar molecules. | DFT, Molecular Dynamics |

| London Dispersion | Weak attraction from temporary fluctuations in electron density. | Dispersion-corrected DFT (e.g., DFT-D3) |

Prediction of Spectroscopic Parameters and Reactivity Descriptors for this compound

A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a molecule. Using methods like the Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors and, subsequently, the ¹H and ¹³C NMR chemical shifts. nih.govgithub.io These predicted spectra can be compared with experimental data to confirm a proposed structure. Similarly, the vibrational frequencies and intensities for infrared (IR) and Raman spectra can be computed, allowing for the assignment of experimental spectral bands to specific molecular motions. acs.orgmdpi.com

Beyond spectroscopy, DFT calculations provide a suite of reactivity descriptors based on the energies of the frontier orbitals (HOMO and LUMO). asrjetsjournal.orgresearchgate.net These global reactivity descriptors quantify various aspects of a molecule's reactivity.

Table 4: Predicted Reactivity Descriptors for a Model Substituted Benzaldehyde (Note: These values are calculated from HOMO and LUMO energies and are representative of typical DFT results for analogous compounds.)

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for developing Quantitative Structure-Activity Relationships (QSAR). researchgate.netresearchgate.net

Analytical and Spectroscopic Methodologies for the Elucidation of 2 Fluoro 6 Methoxy 4 Methylbenzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. For 2-Fluoro-6-methoxy-4-methylbenzaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aldehyde, methoxy (B1213986), methyl, and aromatic protons. The aldehyde proton (-CHO) would appear as a singlet at a characteristic downfield shift, typically between δ 9.5 and 10.5 ppm. The methoxy group (-OCH₃) protons would present as a sharp singlet around δ 3.8-4.0 ppm, while the aromatic methyl group (-CH₃) protons would also be a singlet, but further upfield, around δ 2.3-2.5 ppm. The two aromatic protons would appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm), with their multiplicity and coupling constants influenced by the adjacent fluorine atom.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct carbon signals. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at δ 185-195 ppm. The aromatic carbons would resonate in the δ 110-165 ppm range. The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling (¹JCF), appearing as a doublet, which is a key diagnostic feature. The carbons ortho and meta to the fluorine atom would show smaller two- and three-bond couplings (²JCF and ³JCF). The methoxy and methyl carbons would have characteristic signals around δ 55-60 ppm and δ 20-22 ppm, respectively.

¹⁹F NMR: Fluorine-19 NMR would provide definitive evidence for the fluorine atom, showing a single resonance whose chemical shift and coupling to nearby protons would confirm its position on the aromatic ring.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| -CHO | ~10.2 | ~189 | s (¹H), d (¹³C, coupling to aromatic H) |

| Ar-H (C3) | ~6.8 | ~115 | d (¹H, coupling to F), d (¹³C, coupling to F) |

| Ar-H (C5) | ~6.9 | ~120 | s or d (¹H, small coupling to F), d (¹³C, coupling to F) |

| -OCH₃ | ~3.9 | ~56 | s (¹H), q (¹³C) |

| -CH₃ | ~2.4 | ~21 | s (¹H), q (¹³C) |

| Ar-C1 (-CHO) | - | ~125 | d (coupling to F) |

| Ar-C2 (-F) | - | ~162 | d (large ¹JCF coupling) |

| Ar-C4 (-CH₃) | - | ~145 | s or d (small coupling to F) |

| Ar-C6 (-OCH₃) | - | ~160 | d (coupling to F) |

Note: The predicted values are based on typical chemical shifts for similar substituted benzaldehydes.

Infrared (IR) and Raman Spectroscopic Methods for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, expected in the region of 1680-1705 cm⁻¹. The presence of electron-donating groups (methoxy, methyl) on the ring typically lowers this frequency. Other key absorptions would include C-H stretching vibrations for the aromatic ring (3000-3100 cm⁻¹), aldehyde C-H (two bands, ~2820 and ~2720 cm⁻¹), and aliphatic groups (2980-2850 cm⁻¹). The C-O stretching of the methoxy group would appear as a strong band between 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). The C-F stretch would result in a strong absorption in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring "breathing" modes, often give strong Raman signals. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric C-H and C-C stretching vibrations would also be readily observed.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃, -CH₃) | 2980 - 2850 | Medium |

| Aldehyde C-H Stretch | 2850 - 2800 & 2750 - 2700 | Weak (Fermi resonance doublet) |

| Aldehyde C=O Stretch | 1705 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-F Stretch | 1300 - 1100 | Strong |

| Aryl Ether C-O Stretch | 1275 - 1200 | Strong |

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. The monoisotopic mass of C₉H₉FO₂ is 168.05865 Da. uni.lu

Molecular Ion and Adducts: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as various adducts. Predicted m/z values for common adducts provide confirmation of the molecular weight. uni.lu

Predicted Mass Spectrometry Adducts (ESI)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 169.06593 |

| [M+Na]⁺ | 191.04787 |

| [M+K]⁺ | 207.02181 |

| [M-H]⁻ | 167.05137 |

Source: PubChemLite, Predicted Data uni.lu

Fragmentation Pattern: With a harder ionization method like Electron Ionization (EI), a characteristic fragmentation pattern would emerge. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (-CHO), resulting in a strong peak at M-29. nist.govnist.gov Subsequent fragmentation would likely involve the loss of a methyl radical from the methoxy group (M-15) or the loss of carbon monoxide (M-28) from fragment ions.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals (if applicable)

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of this compound has not been reported in public databases like the Cambridge Structural Database (CSD).

If a suitable single crystal could be grown, this technique would confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the methoxy and aldehyde groups relative to the ring. It would also elucidate the nature of any intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which govern the crystal packing arrangement. This information is invaluable for understanding the physical properties of the solid material and for crystal engineering studies, should co-crystals be explored.

Chromatographic Techniques for Separation, Purification, and Purity Assessment of this compound

Chromatographic methods are indispensable for the separation and purification of the target compound from reaction mixtures and for assessing its final purity.

Gas Chromatography (GC): Given the volatility of the compound, GC is a suitable technique for purity assessment. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) would provide excellent separation and quantification. Purity is typically determined as a percentage of the total peak area.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for both purification and high-accuracy purity analysis. For an aromatic aldehyde of this nature, a reversed-phase method would be standard. researchgate.netcolab.ws A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. Gradient elution would likely be employed to ensure the separation of impurities with different polarities. Detection using a UV-Vis spectrophotometer, set at a wavelength corresponding to the compound's absorbance maximum (likely in the 250-280 nm range), would offer high sensitivity.

Conclusion and Future Research Directions in 2 Fluoro 6 Methoxy 4 Methylbenzaldehyde Chemistry

Summary of Key Academic Contributions and Findings on 2-Fluoro-6-methoxy-4-methylbenzaldehyde

A thorough review of the current scientific literature reveals a significant finding: there are no dedicated academic publications or extensive studies focusing specifically on this compound. Its existence is noted in chemical databases, and predicted data are available, but experimental research into its synthesis, characterization, and application is not publicly documented. uni.lu

However, the academic contributions to the broader class of functionalized benzaldehydes provide a solid foundation from which to infer its potential. Research on related compounds demonstrates that:

Synthesis of Substituted Benzaldehydes: Methodologies for synthesizing functionalized benzaldehydes are well-established, often employing stable intermediates like aluminum hemiaminals to allow for subsequent cross-coupling reactions with organometallic reagents. acs.orgnih.gov These one-pot procedures are efficient and can even be adapted for radiolabeling, highlighting the versatility of synthetic strategies available for creating novel benzaldehyde (B42025) structures. acs.orgnih.gov

C-H Functionalization: The aldehyde group can act as a transient directing group in metal-catalyzed C-H functionalization reactions. nih.govresearchgate.net This powerful strategy allows for the direct introduction of various substituents (aryl groups, halogens, amides) at the ortho position without the need for pre-installed directing groups, expanding the synthetic utility of the benzaldehyde scaffold. nih.govresearchgate.net

Applications of Analogs: Structurally similar compounds, such as other fluoro-methoxy benzaldehydes, are used as precursors in the synthesis of more complex molecules, including fluorine-containing heterocycles and polyhydroquinolines. sigmaaldrich.com Aldehydes, in general, are recognized for their potential in developing compounds with antimicrobial and immunomodulatory activities. nih.gov

These findings in related areas suggest that this compound is a molecule of significant latent potential, situated at the intersection of established synthetic methods and burgeoning chemical applications.

Identification of Knowledge Gaps and Outstanding Challenges in this compound Research

The primary challenge in the study of this compound is the fundamental lack of empirical data. The compound remains largely a theoretical entity within the vast catalog of possible chemical structures. The specific knowledge gaps are extensive and represent significant hurdles to its practical application.

Interactive Table 1: Current Knowledge Gaps for this compound

| Research Area | Status | Description of Gap |

| Synthesis | Not Reported | No published, peer-reviewed synthetic route has been detailed. An efficient, scalable, and high-yield synthesis is the first major challenge. |

| Spectroscopic Characterization | Partially Predicted | While some mass spectrometry data can be predicted uni.lu, comprehensive empirical data (¹H NMR, ¹³C NMR, IR, UV-Vis) is absent. This data is essential for structural confirmation and quality control. |

| Chemical Reactivity | Unexplored | The reactivity of the aldehyde group, the susceptibility of the aromatic ring to further substitution, and the influence of the existing substituents on reaction outcomes are unknown. |

| Physicochemical Properties | Undetermined | Fundamental properties such as melting point, boiling point, solubility, and stability have not been experimentally determined. |

| Biological Activity | Unknown | The compound has not been screened for any biological or pharmacological activity, such as antimicrobial, anti-inflammatory, or enzyme inhibitory potential. |

| Material Science Applications | Unexplored | Its potential as a monomer or precursor for functional polymers, dyes, or other advanced materials has not been investigated. nih.gov |

Prospective Avenues for Future Investigation and Innovation in this compound Chemistry

The identified knowledge gaps provide a clear roadmap for future research. The following avenues represent promising directions for investigation:

Development of a Novel Synthetic Pathway: The initial and most critical step is to design and optimize a robust synthesis for this compound. This could involve multi-step sequences starting from commercially available precursors, potentially adapting established methods for halogenated or methoxylated toluenes and employing modern formylation techniques.

Comprehensive Spectroscopic and Physicochemical Analysis: Once synthesized, the compound must be fully characterized. This would involve:

NMR Spectroscopy: Detailed 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR studies to unambiguously assign all signals and confirm the structure.

Mass Spectrometry: High-resolution mass spectrometry to confirm the exact mass and fragmentation patterns. Predicted collision cross-section data from computational models can be validated. uni.lu

Infrared (IR) and UV-Vis Spectroscopy: To identify key functional group vibrations and determine its electronic absorption properties.

Interactive Table 2: Predicted Collision Cross Section (CCS) Data for this compound

This data, calculated using CCSbase, awaits experimental verification. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.06593 | 129.2 |

| [M+Na]⁺ | 191.04787 | 139.8 |

| [M-H]⁻ | 167.05137 | 132.6 |

| [M+NH₄]⁺ | 186.09247 | 150.6 |

| [M+K]⁺ | 207.02181 | 138.1 |

Exploration of Chemical Reactivity: Investigating its role as a substrate in key organic reactions, such as Wittig, aldol (B89426), and condensation reactions. Of particular interest would be its use in palladium- or iridium-catalyzed C-H functionalization reactions to create even more complex and diverse molecular architectures. nih.govresearchgate.net

Screening for Bioactivity: A systematic screening program could reveal potential applications in medicinal chemistry. Given the prevalence of fluorinated and methoxylated scaffolds in drug discovery, this compound could serve as a valuable starting point for developing inhibitors for enzymes like 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a target in pathogens like Mycobacterium tuberculosis and Plasmodium falciparum. rsc.org

Broader Scientific Impact and Emerging Trends in the Study of Highly Functionalized Benzaldehydes

The study of highly functionalized benzaldehydes like this compound is part of a larger trend in chemistry focused on creating complex molecules with high efficiency and atom economy. acs.org These "platform chemicals" are immensely valuable because a single, well-understood starting material can give rise to a vast library of derivatives for high-throughput screening in drug discovery and materials science.

The unique electronic and steric properties conferred by the combination of fluoro, methoxy (B1213986), and methyl groups make this particular benzaldehyde an intriguing target. The fluorine atom can enhance metabolic stability and binding affinity in biological systems, while the methoxy group can modulate electronic properties and participate in hydrogen bonding. This specific substitution pattern offers a unique handle for chemists to fine-tune the properties of target molecules.

Future innovation will likely focus on leveraging computational chemistry to predict the properties and reactivity of such novel compounds before committing to lengthy synthetic efforts. Furthermore, the integration of automated synthesis platforms could rapidly accelerate the exploration of the chemical space around this compound, transforming it from an uncharacterized molecule into a valuable tool for scientific innovation.

Q & A

Q. What are the standard synthetic strategies for 2-Fluoro-6-methoxy-4-methylbenzaldehyde, and how can regioselectivity be controlled during functionalization?